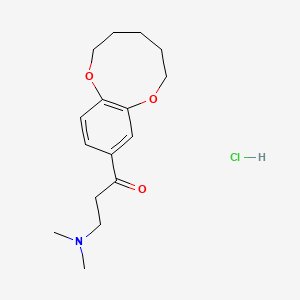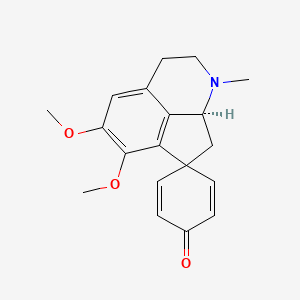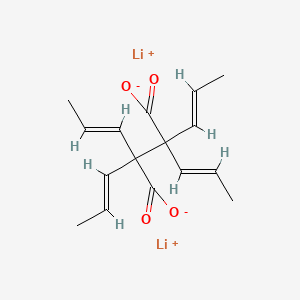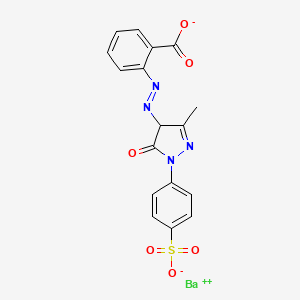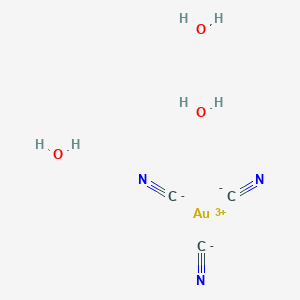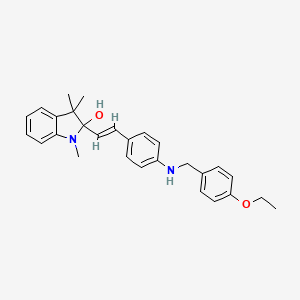
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is a complex organic compound with a unique structure that includes an indole core, a vinyl group, and an ethoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol typically involves multiple steps, starting with the preparation of the indole core. This can be achieved through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions. The vinyl group can be introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst. The ethoxyphenyl substituent can be added through a nucleophilic substitution reaction, where an ethoxy group is introduced to the phenyl ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and Heck reaction, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction can lead to the formation of dihydro derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted analogs.
Scientific Research Applications
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-2,3-dihydro-1,3,3-trimethyl-1H-indol-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
83949-66-0 |
|---|---|
Molecular Formula |
C28H32N2O2 |
Molecular Weight |
428.6 g/mol |
IUPAC Name |
2-[(E)-2-[4-[(4-ethoxyphenyl)methylamino]phenyl]ethenyl]-1,3,3-trimethylindol-2-ol |
InChI |
InChI=1S/C28H32N2O2/c1-5-32-24-16-12-22(13-17-24)20-29-23-14-10-21(11-15-23)18-19-28(31)27(2,3)25-8-6-7-9-26(25)30(28)4/h6-19,29,31H,5,20H2,1-4H3/b19-18+ |
InChI Key |
MUCOJCWLAZJKRA-VHEBQXMUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)/C=C/C3(C(C4=CC=CC=C4N3C)(C)C)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC2=CC=C(C=C2)C=CC3(C(C4=CC=CC=C4N3C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


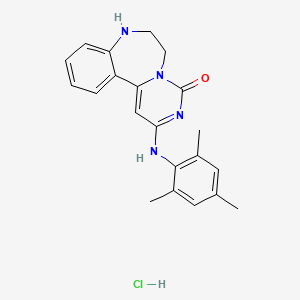
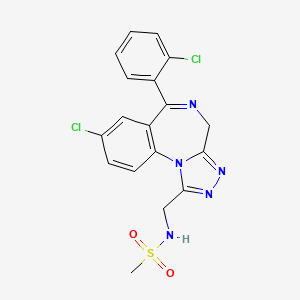
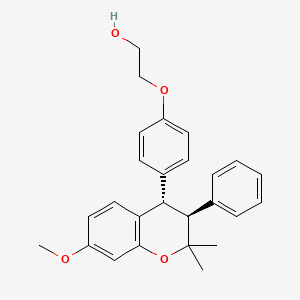

![3-[(4aR,11aS)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid](/img/structure/B12703965.png)
